molecular formula C7H15N B13256068 1-(2,2-Dimethylcyclopropyl)ethan-1-amine

1-(2,2-Dimethylcyclopropyl)ethan-1-amine

Cat. No.: B13256068
M. Wt: 113.20 g/mol
InChI Key: QQSDGHPFTKPPDJ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)ethan-1-amine is an organic compound with the molecular formula C7H15N. This compound features a cyclopropyl group substituted with two methyl groups and an ethanamine group. It is primarily used in research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclopropyl)ethan-1-amine can be synthesized through various methods. One common approach involves the alkylation of ammonia or primary amines with haloalkanes. This method typically requires a large excess of ammonia to ensure the formation of primary amines . Another method involves the reduction of nitro compounds or nitriles to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as the preparation of intermediates, purification, and final conversion to the desired amine.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2-Dimethylcyclopropyl)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and reactivity, leading to various biological and chemical effects. Specific pathways and targets depend on the context of its application and the nature of the interacting molecules .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Dimethylcyclopropyl)ethan-1-amine is unique due to its specific combination of a cyclopropyl ring and an ethanamine group. This structure imparts distinct reactivity and properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)ethanamine

InChI

InChI=1S/C7H15N/c1-5(8)6-4-7(6,2)3/h5-6H,4,8H2,1-3H3

InChI Key

QQSDGHPFTKPPDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1(C)C)N

Origin of Product

United States

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